Norvisnagin
Overview
Description
Norvisnagin is an organic heterotricyclic compound and an oxacycle.
Scientific Research Applications
Synthesis and Modification
- A modified synthesis of visnagin, leading to the creation of norvisnagin, has been reported, highlighting the potential for chemical modification and synthesis of new compounds (Badawi & Fayez, 1965).
- Research on the bromination of visnagin and subsequent chemical transformations, including the synthesis of this compound and its derivatives, demonstrates the versatility of this compound in chemical research (Abdelhafez, Abedelatif & Badria, 2011).
- A study on the synthesis of benzofuran derivatives, including this compound, provides insights into the methodologies for obtaining this compound and related compounds (Aneja, Mukerjee & Seshadri, 1958).
Physico-Chemical Research
- Conductometric and spectrophotometric studies on the complexes of uranyl ions with this compound, among other compounds, highlight this compound's potential in physico-chemical research (Mostafa, Khairy, Mahgoub & Mosaad, 1969).
Biological Applications
- This compound has been investigated for its interaction with DNA and antiviral activities, offering insights into its potential biological and medicinal applications (Abdelhafez, Abedelatif & Badria, 2011).
Pharmacological Research
- This compound's role in modulating drug resistance in bacteria, specifically in relation to the NorA protein in Staphylococcus aureus, indicates its importance in pharmacological research and drug development (Rodrigues et al., 2022).
Properties
Molecular Formula |
C12H8O4 |
---|---|
Molecular Weight |
216.19 g/mol |
IUPAC Name |
4-hydroxy-7-methylfuro[3,2-g]chromen-5-one |
InChI |
InChI=1S/C12H8O4/c1-6-4-8(13)11-10(16-6)5-9-7(12(11)14)2-3-15-9/h2-5,14H,1H3 |
InChI Key |
XNJXARQRJIOYLC-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)C2=C(O1)C=C3C(=C2O)C=CO3 |
Canonical SMILES |
CC1=CC(=O)C2=C(O1)C=C3C(=C2O)C=CO3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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